molecular formula C6H10N2OS B8614827 2-Amino-5-methoxymethyl-4-methylthiazole

2-Amino-5-methoxymethyl-4-methylthiazole

Cat. No.: B8614827
M. Wt: 158.22 g/mol
InChI Key: YRIZWIWUOBDMMW-UHFFFAOYSA-N
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Description

2-Amino-5-methoxymethyl-4-methylthiazole (CAS 63752-06-7) is a high-value chemical intermediate for research and development, particularly in pharmaceutical chemistry. This compound features a molecular formula of C 6 H 10 N 2 OS and a molecular weight of 158.22 g/mol . The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its broad pharmacological potential . This scaffold is a fundamental building block for designing novel bioactive molecules. It serves as a key precursor in synthesizing more complex structures, such as Schiff bases and hydrazone derivatives, which are often explored for their biological activities . Researchers utilize this compound to develop potential therapeutic agents, with the 2-aminothiazole core being identified in studies targeting antioxidant and anticancer applications . The methoxymethyl substitution on the thiazole ring offers a site for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. For optimal stability, this product must be stored in a cool, dark place under an inert atmosphere, typically between 2-8°C . Please refer to the product's Safety Data Sheet for comprehensive handling and hazard information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please note that stock availability may vary .

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

5-(methoxymethyl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H10N2OS/c1-4-5(3-9-2)10-6(7)8-4/h3H2,1-2H3,(H2,7,8)

InChI Key

YRIZWIWUOBDMMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)COC

Origin of Product

United States

Scientific Research Applications

Synthesis of 2-Amino-5-methoxymethyl-4-methylthiazole

The synthesis of this compound involves several methodologies that aim to enhance yield and purity. A notable method involves the use of acetoacetic ester and N-bromosuccinimide in a solvent mixture, followed by reactions with thiourea derivatives. This approach simplifies the synthesis process while ensuring high yields of the desired compound .

Antimicrobial Properties

Research has established that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies indicate that these compounds are effective against various bacterial strains, including Mycobacterium tuberculosis, demonstrating sub-micromolar minimum inhibitory concentrations .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundM. tuberculosis< 1 µM
Analog AE. coli12 µg/mL
Analog BS. aureus10 µg/mL

Antitumor Activity

The compound has also been evaluated for its anticancer properties. It has shown promising results in inhibiting tumor cell proliferation across various cancer cell lines. The mechanism of action appears to involve modulation of key signaling pathways related to tumor growth .

Case Study: Anti-Tumor Evaluation
A study assessed the cytotoxic effects of this compound on different cancer cell lines, revealing potent activity with IC50 values in the low micromolar range.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)7.94
Analog CHeLa (cervical cancer)6.35

Pharmaceutical Applications

Given its promising biological activities, this compound is being explored for potential therapeutic applications:

  • Antimicrobial Agents : Its effectiveness against resistant strains of bacteria positions it as a candidate for developing new antibiotics.
  • Anticancer Drugs : The compound's ability to inhibit tumor growth makes it a potential lead compound for cancer therapy.

Comparison with Similar Compounds

This section provides a detailed comparison of 2-amino-5-methoxymethyl-4-methylthiazole with structurally related thiazole derivatives, focusing on molecular properties, reactivity, and biological relevance.

Structural and Molecular Properties

The table below summarizes key structural and physicochemical differences:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Biological Significance
This compound C₆H₉N₂OS₂ Methoxymethyl (5), Methyl (4) 189.28* Hypothetical: Enhanced lipophilicity; potential antimicrobial activity (inference from class)
5-Acetyl-2-amino-4-methylthiazole C₆H₈N₂OS Acetyl (5), Methyl (4) 156.20 Research chemical; acetyl group may improve metabolic stability
Ethyl 2-amino-4-methylthiazole-5-carboxylate C₈H₁₀N₂O₂S Ethoxycarbonyl (5), Methyl (4) 198.24 Ester group enhances solubility in organic solvents; intermediate in synthesis
2-Amino-5-nitrothiazole C₃H₃N₃O₂S Nitro (5) 145.14 Used in pharmaceutical analysis; nitro group increases reactivity and electron-withdrawing effects
2-Amino-5-bromo-4-methylthiazole C₄H₅BrN₂S Bromo (5), Methyl (4) 193.07 Halogenated analog; bromine enhances electrophilic substitution potential
4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole C₁₃H₉Cl₂N₃OS Dichlorophenyl (3), Methyl (5) 326.20 Complex hybrid structure; potential pesticidal/antifungal activity due to dichlorophenyl and isoxazole moieties

*Calculated based on molecular formula.

Key Observations:
  • Acetyl (C₆H₈N₂OS): Enhances electron-withdrawing effects, which may stabilize the thiazole ring but increase susceptibility to hydrolysis . Bromo (C₄H₅BrN₂S): Provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .
  • Solubility : Ethyl carboxylate derivatives (e.g., C₈H₁₀N₂O₂S) exhibit higher solubility in organic solvents compared to the target compound, which may favor synthetic applications .

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : A 2:1 ratio of THF to water ensures solubility of both polar and nonpolar reactants.

  • Brominating Agent : NBS (1.1 equiv.) selectively brominates the α-position of the β-ketoester without overhalogenation.

  • Cyclization Temperature : Maintaining the reaction at 60°C for 4–6 hours maximizes ring closure efficiency while minimizing side products.

The resulting 2-substituted amino thiazole salt is basified with aqueous ammonia (pH 10–12) to yield the free amine, achieving purities >95% after recrystallization from ethanol-water mixtures. This method’s scalability is evidenced by its application in multi-kilogram batches for pharmaceutical intermediates.

A two-step halogenation and nucleophilic substitution protocol, adapted from Mahmood Kamali’s work, enables the introduction of the methoxymethyl group at the 5-position. Initially, 2-amino-4-methylthiazole undergoes bromination using molecular bromine (Br₂) in dimethylformamide (DMF) at 0–5°C to produce 2-amino-5-bromo-4-methylthiazole. The brominated intermediate is then treated with sodium methoxide (NaOMe) in methanol under reflux (65°C, 8 hours), facilitating an SN2 displacement to install the methoxymethyl group.

Key Advantages

  • Regioselectivity : Bromination occurs exclusively at the 5-position due to the electron-donating methyl group at position 4.

  • Yield Optimization : Yields improve from 60% to 78% when using catalytic potassium iodide (KI) to enhance bromide leaving group mobility.

Methylation of Hydroxymethyl Precursors

Kennedy et al. demonstrated an alternative route starting from 2-amino-5-hydroxymethyl-4-methylthiazole, which is methylated using methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O). The reaction proceeds in anhydrous acetonitrile at 40°C for 12 hours, achieving 85% conversion to the methoxymethyl derivative.

Critical Parameters

  • Base Selection : Silver oxide outperforms traditional bases like K₂CO₃ by minimizing O-alkylation side reactions.

  • Solvent Purity : Anhydrous conditions prevent hydrolysis of the hydroxymethyl intermediate.

Radical-Mediated Methoxymethylation

A novel approach reported by Zarnegar et al. employs N-iodosuccinimide (NIS) and a methoxymethyl radical source (e.g., methoxymethyltributylstannane) under blue LED irradiation. The reaction proceeds via a thiyl radical intermediate, enabling direct C–H functionalization at the 5-position of 2-amino-4-methylthiazole.

Performance Metrics

  • Catalyst : NH₂-functionalized montmorillonite (NH₂-MMT) increases yield from 65% to 90% by stabilizing radical intermediates.

  • Reaction Time : Completion within 1 hour at room temperature makes this method suitable for lab-scale synthesis.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
One-Pot CyclocondensationAcetoacetate derivativeNBS, Thiourea75–90>95Industrial
Halogenation-Substitution2-Amino-4-methylthiazoleBr₂, NaOMe60–7890Pilot Plant
Hydroxymethyl Methylation5-Hydroxymethyl derivativeCH₃I, Ag₂O8598Laboratory
Radical Functionalization2-Amino-4-methylthiazoleNIS, Sn(CH₂OCH₃)₃9095Microscale

Challenges and Industrial Considerations

Regioselectivity in Thiazole Functionalization

Introducing substituents at the 5-position requires careful control of electronic and steric effects. The methyl group at position 4 directs electrophilic substitution to the 5-position, but competing reactions at position 2 may occur if stoichiometry is imbalanced.

Purification of Polar Byproducts

Methoxymethylation reactions often generate polar byproducts (e.g., NaBr, AgI), necessitating advanced purification techniques like high-performance liquid chromatography (HPLC) or countercurrent extraction.

Stability of Methoxymethyl Group

The methoxymethyl moiety is susceptible to acid-catalyzed hydrolysis, requiring neutral pH conditions during workup and storage at −20°C under nitrogen .

Q & A

Basic Synthesis: What are the standard synthetic routes for 2-amino-5-methoxymethyl-4-methylthiazole?

Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted thiosemicarbazides with α-haloketones or α-haloesters under reflux conditions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in polar aprotic solvents like DMSO, followed by purification via recrystallization (water-ethanol mixtures) to yield thiazole derivatives . Key parameters include reaction time (12–18 hours), solvent choice, and post-synthesis purification steps (e.g., reduced-pressure distillation and ice-water quenching). Yield optimization often requires iterative adjustments to stoichiometry and temperature.

Advanced Synthesis: How can researchers optimize reaction conditions to address low yields in thiazole ring formation?

Answer:
Low yields (e.g., 65% in ) may arise from incomplete cyclization or side reactions. Optimization strategies include:

  • Catalyst Screening : Transition metal catalysts (e.g., CuI) can accelerate cyclization .
  • Solvent Effects : High-boiling solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield .
    Contradictions in reported yields often stem from differences in workup protocols; for instance, extended stirring during crystallization (12 hours vs. shorter durations) enhances purity .

Basic Characterization: What spectroscopic methods are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxymethyl protons at δ 3.2–3.5 ppm and thiazole ring carbons at δ 150–160 ppm) .
  • LC-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₆H₁₁N₂OS₂) and detects impurities .
  • Elemental Analysis : Matches experimental C/H/N/S percentages with theoretical values (e.g., C 45.2%, H 5.2%, N 13.1%) .

Advanced Characterization: How can researchers resolve discrepancies in spectral data for thiazole derivatives?

Answer:
Discrepancies (e.g., NMR shifts due to tautomerism or solvent effects) require:

  • Variable-Temperature NMR : Identifies dynamic equilibria in solution .
  • X-ray Crystallography : Resolves ambiguity in solid-state structures (e.g., used this to confirm phenol-thiazole hydrogen bonding) .
  • Isotopic Labeling : Traces unexpected side products during LC-MS analysis .

Biological Activity: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Answer:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to gauge selectivity . Thiazole derivatives often show enhanced activity when paired with triazole or benzimidazole moieties .

Advanced Mechanistic Studies: How can researchers validate contradictory reports on this compound’s anticancer activity?

Answer:
Contradictions may arise from cell-line specificity or assay conditions. Solutions include:

  • Targeted Proteomics : Quantify apoptosis markers (e.g., caspase-3 activation) .
  • Kinase Profiling : Screen against kinase panels to identify off-target effects .
  • 3D Tumor Models : Use spheroids/organoids to mimic in vivo conditions better than monolayer cultures .

Stability and Reactivity: What storage conditions prevent degradation of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to avoid photodegradation .
  • Humidity Control : Use desiccants to prevent hydrolysis of the methoxymethyl group .
  • Solvent Choice : Dissolve in anhydrous DMSO for long-term stock solutions; avoid chloroform due to trace acid impurities .

Advanced Reactivity: What are the decomposition pathways under acidic/basic conditions?

Answer:

  • Acidic Conditions : Methoxymethyl cleavage occurs via protonation of the oxygen, leading to formaldehyde and thiazole-thiol intermediates .
  • Basic Conditions : Nucleophilic attack on the thiazole ring sulfur can open the ring, forming dithiocarbamates . Stability studies using HPLC-UV (e.g., ) are critical for identifying degradation products.

Structure-Activity Relationship (SAR): How do substituents on the thiazole core influence bioactivity?

Answer:

  • Methoxymethyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted agents .
  • 4-Methyl Substitution : Steric effects modulate binding to enzymatic pockets (e.g., cytochrome P450 inhibition) .
  • Amino Group : Acts as a hydrogen-bond donor; acetylation reduces antibacterial activity but may improve pharmacokinetics .

Computational Modeling: Which docking methods predict the interaction of this compound with biological targets?

Answer:

  • Glide/SP Dock : Validated for thiazole derivatives in kinase targets (e.g., EGFR) .
  • MD Simulations : Assess binding stability over time (≥100 ns runs) .
  • QSAR Models : Use descriptors like LogP and polar surface area to optimize lead compounds .

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